molecular formula C12H12N2O2 B2416681 4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 51254-00-3

4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B2416681
CAS RN: 51254-00-3
M. Wt: 216.24
InChI Key: GZJKBFRZBMYLAV-CSKARUKUSA-N
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Description

The compound “4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one” is a chemical compound with the molecular formula C12H12N2O2 . It is a type of organic compound known as azobenzenes .


Molecular Structure Analysis

The molecular structure of “4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one” involves a π-conjugated 4H-pyran-4-ylidiene which bridges both the acceptor/donor groups . A study has provided insights into the structural changes associated with proton tautomerism, highlighting the favored synperiplanar arrangement in such molecules .


Chemical Reactions Analysis

While specific chemical reactions involving “4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one” were not found, a related compound was used in a three-component condensation of β-oxoesters, hydroxylamine hydrochloride, and aromatic aldehydes .


Physical And Chemical Properties Analysis

The compound “4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one” has a molecular weight of 216.24 . Unfortunately, specific physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.

Scientific Research Applications

Reactivity and Synthesis

  • 4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one demonstrates reactivity toward amines and active methylene reagents under microwave heating, facilitating the synthesis of various compounds including 3-aroylamino-4-pyridones (Anwar, Metwally, Gaber, & Elnagdi, 2005).

Applications in Synthesizing Diverse Compounds

Novel Synthesis Methods

Role in Chemical Reactions

  • Its involvement in unexpected ring enlargement reactions and the formation of derivatives like 4,5-Dihydropyridin-2(3H)-one showcases its reactivity and potential for creating novel chemical structures (Hugener & Heimgartner, 1995).

Template for Synthesis of Oxazoles

  • It acts as a template for the synthesis of 2-phenyl-4,5-functionalized oxazoles, illustrating its utility in the generation of oxazole derivatives (Misra & Ila, 2010).

properties

IUPAC Name

(4E)-4-(dimethylaminomethylidene)-2-phenyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14(2)8-10-12(15)16-11(13-10)9-6-4-3-5-7-9/h3-8H,1-2H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJKBFRZBMYLAV-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)OC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\C(=O)OC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one

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